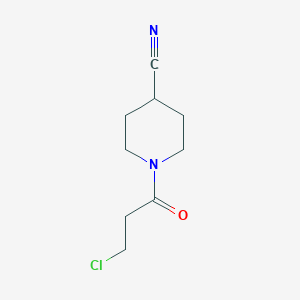
1-(3-Chloropropanoyl)piperidine-4-carbonitrile
Overview
Description
1-(3-Chloropropanoyl)piperidine-4-carbonitrile is a chemical compound with the molecular formula C10H14ClN2O. It is related to piperidine, an organic compound that is a six-membered ring containing five methylene bridges and one amine bridge .
Chemical Reactions Analysis
While specific chemical reactions involving 1-(3-Chloropropanoyl)piperidine-4-carbonitrile are not detailed in the search results, related compounds such as 1-Piperidinecarbonitrile have been used in various reactions. For example, it has been used in cycloaddition reactions, ring-expansion reactions of tungsten complexes, N-CN bond cleavage, Retro-Diels-Alder reactions, regioselective electrochemical α-methoxylation, and the synthesis of de-O-chloroacetylation reagents .Scientific Research Applications
Synthetic Methodologies and Intermediate Compounds
1-(3-Chloropropanoyl)piperidine-4-carbonitrile is involved in synthetic methodologies, serving as a precursor or an intermediate for various compounds. For example, it's been utilized in the preparation of 1-azabicyclo compounds through alkylation, hydrogenation, and cyclization steps (Svoboda & Paleček, 1995). Moreover, its derivatives have been used in one-pot synthesis methods to produce compounds like 2-aminopyrimidinones, showcasing its role in facilitating efficient synthetic routes and self-assembly processes (Bararjanian et al., 2010).
Structural and Medicinal Chemistry
Compounds derived from 1-(3-Chloropropanoyl)piperidine-4-carbonitrile exhibit a range of biological activities and structural characteristics. They've been synthesized and evaluated for their antimicrobial activities, with some showing promising results in comparison to standard antimicrobial agents (Okasha et al., 2022). Furthermore, these derivatives have been explored for their antiproliferative activities against various cancer cell lines, indicating their potential in cancer research and therapy (El-Sayed et al., 2014).
Safety and Hazards
While specific safety and hazard information for 1-(3-Chloropropanoyl)piperidine-4-carbonitrile is not available in the search results, related compounds such as 1-Piperidinecarbonitrile have associated hazards. For example, it is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 .
Mechanism of Action
Mode of Action
- , the core moiety of this compound, has been associated with anticancer effects. It activates signaling pathways such as NF-κB and PI3k/Akt, which play crucial roles in cancer progression. These pathways regulate processes like cell survival, proliferation, and apoptosis . , another alkaloid extracted from black pepper, also exhibits anticancer potential. It activates the caspase-3-dependent apoptotic pathway and suppresses phosphorylated STAT-3 in prostate cancer cells .
properties
IUPAC Name |
1-(3-chloropropanoyl)piperidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O/c10-4-1-9(13)12-5-2-8(7-11)3-6-12/h8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNQDYUUBUVKMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloropropanoyl)piperidine-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)butanoic acid](/img/structure/B1478949.png)
![(6-(3-Aminopyridin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1478950.png)
![8-(Methoxymethyl)-6-azaspiro[3.4]octane](/img/structure/B1478953.png)
![5-glycyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478954.png)
![3-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B1478955.png)
![3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-amine](/img/structure/B1478956.png)
![1-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)-2-(methylamino)ethan-1-one](/img/structure/B1478958.png)
![2-Chloro-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)butan-1-one](/img/structure/B1478959.png)
![8-(Hydroxymethyl)-6-prolyl-6-azaspiro[3.4]octane](/img/structure/B1478960.png)
![3-amino-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propan-1-one](/img/structure/B1478963.png)
![2-amino-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propan-1-one](/img/structure/B1478964.png)
![3-amino-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B1478967.png)
![2-azido-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)ethan-1-one](/img/structure/B1478969.png)
![2-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propanoic acid](/img/structure/B1478970.png)